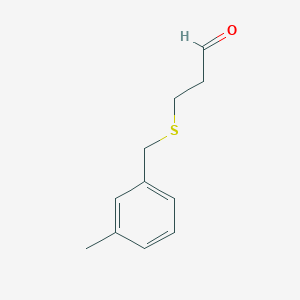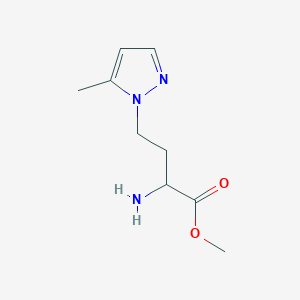
Methyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate is an organic compound with the molecular formula C9H15N3O2. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-(5-methyl-1H-pyrazol-1-yl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Safety measures and environmental considerations are also crucial in industrial settings to minimize hazards and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Methyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound finds applications in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate: Lacks the methyl group on the pyrazole ring.
Ethyl 2-amino-4-(5-methyl-1H-pyrazol-1-yl)butanoate: Has an ethyl ester instead of a methyl ester.
2-Amino-4-(5-methyl-1H-pyrazol-1-yl)butanoic acid: The carboxylic acid form of the compound.
Uniqueness
Methyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate is unique due to the presence of both an amino group and a methyl-substituted pyrazole ring. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
methyl 2-amino-4-(5-methylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C9H15N3O2/c1-7-3-5-11-12(7)6-4-8(10)9(13)14-2/h3,5,8H,4,6,10H2,1-2H3 |
Clé InChI |
VDSBJPDCPNCUKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=NN1CCC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


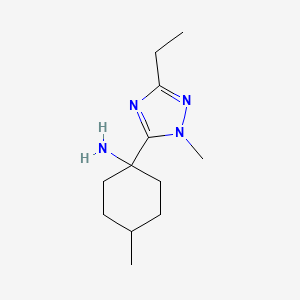

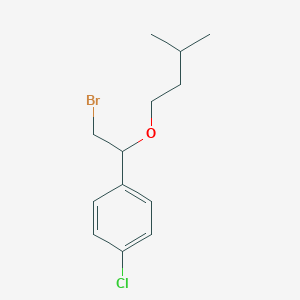


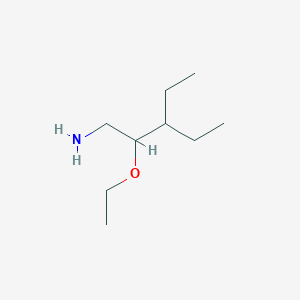
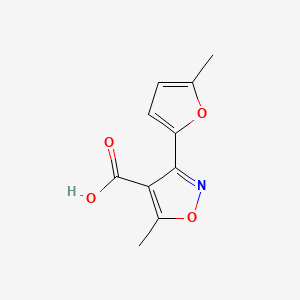

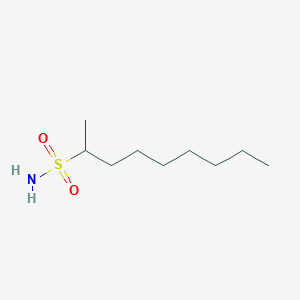
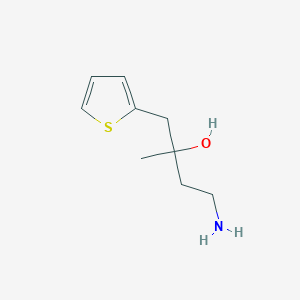
![15-(2-acetamidohexanoylamino)-6-[3-[bis(azanyl)methylideneamino]propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexakis(oxidanylidene)-9-(phenylmethyl)-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B13639731.png)
amino}but-2-ynoicacid](/img/structure/B13639737.png)
![9-[3,5-bis(trifluoromethyl)phenyl]-4λ3-ioda-3,5-dioxatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene-2,6-dione](/img/structure/B13639744.png)
